6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol
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Overview
Description
6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 6, a methoxybenzylsulfanyl group at position 2, and a hydroxyl group at position 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 2-mercapto-4-pyrimidinol.
Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 2-mercapto-4-pyrimidinol in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the pyrimidine ring or other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide, and solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted amino and hydroxyl derivatives.
Scientific Research Applications
6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-[(4-methylbenzyl)sulfanyl]-4-pyrimidinol
- 6-Amino-2-[(4-chlorobenzyl)sulfanyl]-4-pyrimidinol
- 6-Amino-2-[(4-nitrobenzyl)sulfanyl]-4-pyrimidinol
Uniqueness
6-Amino-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-amino-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-9-4-2-8(3-5-9)7-18-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIDSBAQPOYYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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